Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate
Description
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This bicyclic structure incorporates a fused pyrrole-pyridine system with a methyl ester at position 5, a methyl group at position 4, and a ketone at position 2. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-5-6-3-8(13)12-9(6)11-4-7(5)10(14)15-2/h4H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
TWVYBGMQAUBQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=NC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of the desired heterocyclic core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the compound, while reduction could lead to more reduced forms with different functional groups.
Scientific Research Applications
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Table 1: Comparative Data for Key Compounds
Research Findings and Implications
- Hydrogen Bonding: The 4-amino group in compound 5d () facilitates interactions with DNA, while Lepzacitinib’s cyanoacetyl group () enhances kinase binding.
- Metabolic Stability : Fluorine at position 4 () reduces oxidative metabolism, whereas ethyl esters () may increase susceptibility to esterases.
- Synthetic Flexibility : The pyrrolo[2,3-b]pyridine core allows diverse functionalization, as shown in the synthesis of boron-containing derivatives () and spirocyclic compounds ().
Biological Activity
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has drawn considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system. The presence of the methyl and carbonyl groups contributes to its unique chemical properties and biological interactions. The molecular formula is , with a molecular weight of approximately 194.20 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial and antifungal properties. In vitro tests indicate effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
- Anti-inflammatory Effects : The compound has been reported to inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes. It demonstrates an IC50 value comparable to standard anti-inflammatory drugs.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methyl group or the introduction of different substituents can significantly influence its pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced antimicrobial activity |
| Substitution at position 4 | Improved anti-inflammatory effects |
Case Studies
Several studies have explored the biological activities of related compounds within the same class. For instance:
- Antimicrobial Study : A study evaluated the antibacterial effects of various derivatives of pyrrolopyridine compounds against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyridine ring could lead to increased potency against these pathogens.
- Anti-inflammatory Research : In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives similar to this compound showed significant reductions in edema compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate?
- The compound can be synthesized via nucleophilic substitution reactions, esterification of carboxylic acid intermediates, or cyclization of precursors containing pyrrolo-pyridine cores. For example, analogous pyrrolo[2,3-b]pyridine derivatives are synthesized by reacting halogenated intermediates with nucleophiles (e.g., phenols or thiols) under basic conditions . Diastereoselective methods, such as those used for related pyrrolidine carboxylates, involve neutralizing hydrochloride salts of amino acid derivatives to achieve stereochemical control .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm regiochemistry and substituent positions. DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex splitting patterns in the pyrrolo-pyridine system .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Q. What biological activities are associated with pyrrolo[2,3-b]pyridine derivatives?
- These derivatives often exhibit cytotoxicity against cancer cell lines. For example, thieno[2,3-b]pyridines with nitro and ester groups show IC50 values in the µM range against leukemia cells . Structure-activity relationships (SAR) highlight the importance of electron-withdrawing groups (e.g., nitro) and substituent positioning for potency .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the pyrrolo-pyridine ring system?
- Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity in heterocycles. For example, crystallographic analysis of analogous compounds reveals deviations from planarity due to steric hindrance or hydrogen bonding . Software like ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .
Q. What methodologies address contradictions in biological data for structurally similar analogs?
- Case Study: A derivative with a phenol moiety (IC50 = 2.58 µM) showed higher cytotoxicity than its thiophenol analog (IC50 >10 µM). Contradictions arise from differences in cell permeability or target binding. Cross-validation using in silico docking (e.g., molecular dynamics simulations) and in vitro assays (e.g., ATPase inhibition) can resolve discrepancies .
- Data Triangulation: Combine NMR, X-ray, and biological assays to confirm structural integrity and activity .
Q. How do hydrogen-bonding patterns influence crystal packing and stability?
- Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) . For pyrrolo-pyridines, intermolecular N–H···O and C–H···π interactions stabilize crystal lattices, as observed in related structures . SHELXL refinement parameters (e.g., R1 < 0.05) ensure accurate modeling of these interactions .
Q. What are the challenges in optimizing synthetic yields for scale-up?
- Key Issues: Side reactions (e.g., ester hydrolysis) and diastereomer separation.
- Solutions:
- Use protecting groups (e.g., tert-butyl esters) for sensitive functional groups .
- Employ chromatographic techniques (e.g., chiral HPLC) or crystallization-induced diastereomer resolution .
Methodological Tables
Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Analogs
| Compound | Substituent (R) | IC50 (CCRF-CEM, µM) | IC50 (CEM/ADR5000, µM) |
|---|---|---|---|
| 3a | Phenol | 2.58 ± 0.55 | 4.49 ± 0.29 |
| 3b | 4-Fluorophenol | 3.12 ± 0.41 | 5.01 ± 0.34 |
| 3e | Thiophenol | >10 | >10 |
Table 2: Key Crystallographic Parameters for a Related Pyrrolidine Carboxylate
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| C–C bond accuracy | ±0.003 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
